molecular formula C10H11BrN2O B1450427 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one CAS No. 1539461-73-8

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one

Cat. No.: B1450427
CAS No.: 1539461-73-8
M. Wt: 255.11 g/mol
InChI Key: RTVJEPFEPXSGAP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzylamine with ethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazolidinone derivatives. Oxidizing agents such as potassium permanganate and hydrogen peroxide are commonly used.

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:

    1-(3-Bromo-4-methylphenyl)-imidazole: This compound has a similar structure but lacks the imidazolidinone moiety. It may exhibit different chemical and biological properties.

    1-(3-Bromo-4-methylphenyl)-pyrrolidin-2-one: This compound contains a pyrrolidinone ring instead of an imidazolidinone ring. It may have different reactivity and applications.

    1-(3-Bromo-4-methylphenyl)-oxazolidin-2-one: This compound has an oxazolidinone ring, which may confer different chemical and biological properties compared to the imidazolidinone ring.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVJEPFEPXSGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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